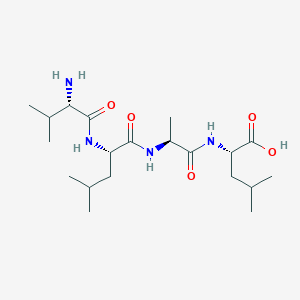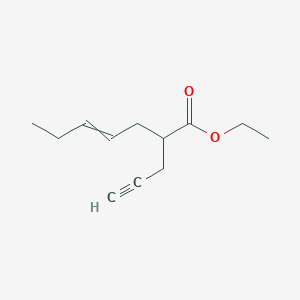![molecular formula C22H20N2O6 B12537682 1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene) CAS No. 142347-52-2](/img/structure/B12537682.png)
1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[(2,3,5,6-Tetrametil-1,4-fenileno)bis(oxi)]bis(4-nitrobenceno) es un compuesto orgánico caracterizado por su estructura única, que incluye un núcleo de fenileno tetrametilsustituido unido a dos moieties de nitrobenceno mediante enlaces éter
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,1'-[(2,3,5,6-Tetrametil-1,4-fenileno)bis(oxi)]bis(4-nitrobenceno) típicamente implica los siguientes pasos:
Nitración de 2,3,5,6-Tetrametil-1,4-dihidroxi benceno: Este paso implica la nitración de 2,3,5,6-tetrametil-1,4-dihidroxi benceno utilizando un agente nitrante como ácido nítrico en presencia de ácido sulfúrico para introducir grupos nitro en las posiciones para.
Eterificación: El producto nitrado se somete entonces a eterificación con 4-nitrofenol en presencia de una base adecuada, como carbonato de potasio, para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la recristalización y la cromatografía, puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,1'-[(2,3,5,6-Tetrametil-1,4-fenileno)bis(oxi)]bis(4-nitrobenceno) puede sufrir varias reacciones químicas, que incluyen:
Reducción: Los grupos nitro pueden reducirse a grupos amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los grupos nitro pueden participar en reacciones de sustitución aromática nucleófila, donde los nucleófilos reemplazan los grupos nitro en condiciones apropiadas.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno con un catalizador de paladio u otros agentes reductores como cloruro de estaño (II) en ácido clorhídrico.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Productos Principales
Reducción: El producto principal es el derivado de diamina correspondiente.
Sustitución: Los productos principales dependen del nucleófilo utilizado, lo que da como resultado varios derivados sustituidos.
Aplicaciones Científicas De Investigación
1,1'-[(2,3,5,6-Tetrametil-1,4-fenileno)bis(oxi)]bis(4-nitrobenceno) tiene varias aplicaciones de investigación científica:
Ciencia de los Materiales: Se utiliza como monómero en la síntesis de recubrimientos de poliimida para aplicaciones electrónicas, como la pasivación de CI y las capas dieléctricas para módulos de múltiples chips.
Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y polímeros.
Estudios Biológicos: Se investiga su posible actividad biológica e interacciones con biomoléculas.
Aplicaciones Industriales: Se utiliza en la producción de materiales avanzados con propiedades específicas, como alta estabilidad térmica y resistencia química.
Mecanismo De Acción
El mecanismo de acción de 1,1'-[(2,3,5,6-Tetrametil-1,4-fenileno)bis(oxi)]bis(4-nitrobenceno) implica su interacción con objetivos moleculares a través de sus grupos nitro y éter. Los grupos nitro pueden sufrir reducción para formar intermedios reactivos, que pueden interactuar adicionalmente con moléculas biológicas o participar en reacciones de polimerización. Los enlaces éter proporcionan estabilidad estructural e influyen en la reactividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2,3,5,6-Tetrametil-1,4-fenilendiamina: Un compuesto relacionado con grupos amino en lugar de grupos nitro, utilizado en aplicaciones similares pero con diferente reactividad.
1,4-Dimetoxi-2,3,5,6-tetrametilbenceno: Otro compuesto relacionado con grupos metoxi, utilizado en la síntesis orgánica y la ciencia de los materiales.
Unicidad
1,1'-[(2,3,5,6-Tetrametil-1,4-fenileno)bis(oxi)]bis(4-nitrobenceno) es único debido a su combinación de grupos nitro y éter, que confieren propiedades químicas y físicas distintas. Esta combinación permite una reactividad versátil y aplicaciones en varios campos, lo que lo convierte en un compuesto valioso para la investigación y los fines industriales.
Propiedades
Número CAS |
142347-52-2 |
|---|---|
Fórmula molecular |
C22H20N2O6 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
1,2,4,5-tetramethyl-3,6-bis(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C22H20N2O6/c1-13-14(2)22(30-20-11-7-18(8-12-20)24(27)28)16(4)15(3)21(13)29-19-9-5-17(6-10-19)23(25)26/h5-12H,1-4H3 |
Clave InChI |
JZTOSTGPPMCYQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


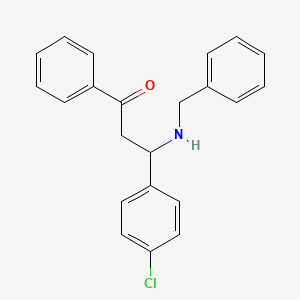
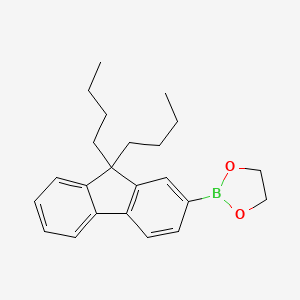
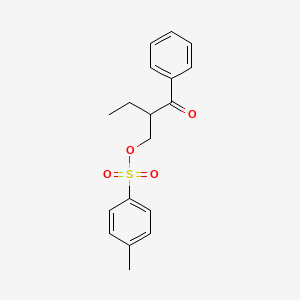
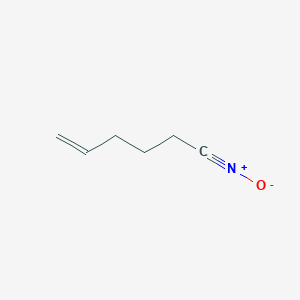
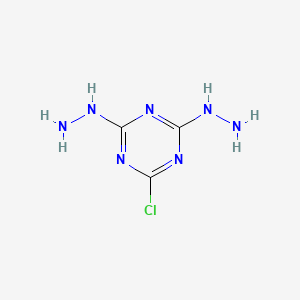
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
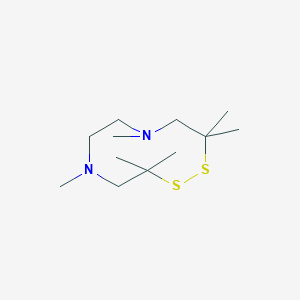
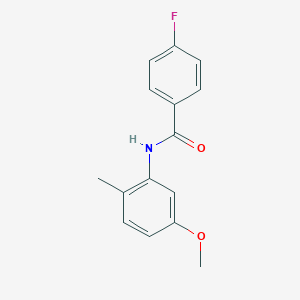
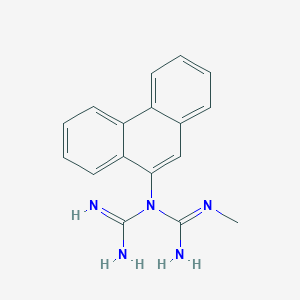
![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
